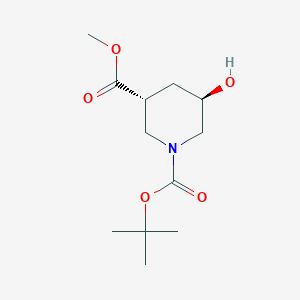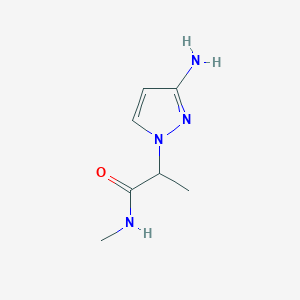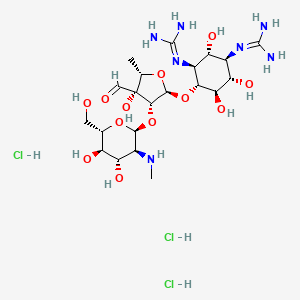
Streptomycin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomycin hydrochloride is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It was the first antibiotic discovered to be effective against tuberculosis and has since been used to treat various bacterial infections, including those caused by Gram-negative bacteria . This compound works by inhibiting protein synthesis in bacteria, leading to their death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Streptomycin hydrochloride is primarily produced through fermentation. The bacterium Streptomyces griseus is cultured in a medium containing soybean meal, glucose, and sodium chloride. The fermentation broth is then acidified, filtered, and neutralized. Streptomycin is recovered by passing the broth through a cation exchange resin .
Industrial Production Methods: Industrial production involves submerged culture methods. Spores of Streptomyces griseus are transferred to a sporulation medium to provide enough growth to initiate liquid culture build-up. The mycelial inoculum is then fed to production fermenters. The fermentation broth is processed to extract streptomycin, which is then converted to its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions: Streptomycin hydrochloride undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized to form different derivatives.
Reduction: Reduction of streptomycin leads to dihydrostreptomycin, which has reduced toxicity.
Substitution: Streptomycin can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ninhydrin, which reacts with streptomycin to form a colored complex.
Major Products:
Dihydrostreptomycin: Formed by reduction of streptomycin.
Colored Complexes: Formed by reaction with ninhydrin.
Applications De Recherche Scientifique
Streptomycin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Used to treat tuberculosis, plague, tularemia, and other bacterial infections
Industry: Utilized in the production of other antibiotics and bioactive compounds.
Mécanisme D'action
Streptomycin hydrochloride exerts its effects by binding to the 16S rRNA of the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex of protein synthesis, leading to misreading of mRNA and ultimately inhibiting protein synthesis. The disruption of protein synthesis prevents bacterial replication and leads to cell death .
Comparaison Avec Des Composés Similaires
Streptomycin hydrochloride is compared with other aminoglycoside antibiotics such as:
Gentamicin: Another aminoglycoside with a broader spectrum of activity but higher toxicity.
Amikacin: Similar to gentamicin but more resistant to bacterial enzymes that inactivate aminoglycosides.
Neomycin: Used topically due to its high toxicity when administered systemically.
Uniqueness: this compound is unique due to its historical significance as the first antibiotic effective against tuberculosis and its specific mechanism of action targeting the 30S ribosomal subunit .
Propriétés
Numéro CAS |
6160-32-3 |
|---|---|
Formule moléculaire |
C21H42Cl3N7O12 |
Poids moléculaire |
691.0 g/mol |
Nom IUPAC |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;trihydrochloride |
InChI |
InChI=1S/C21H39N7O12.3ClH/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;;;/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*1H/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |
Clé InChI |
QVTWQIWXCYMFQI-CZDSEFAFSA-N |
SMILES isomérique |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


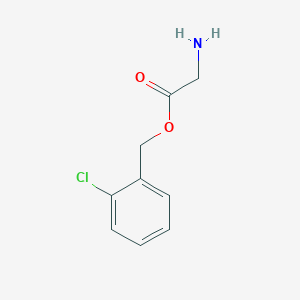
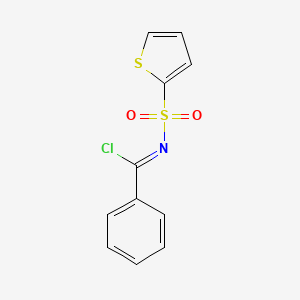
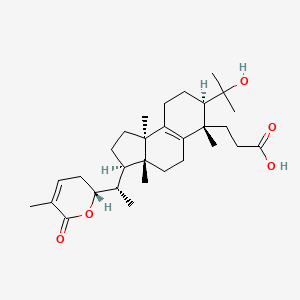
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
![2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)

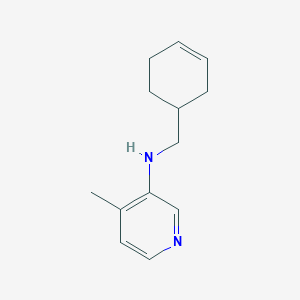
![7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13065700.png)
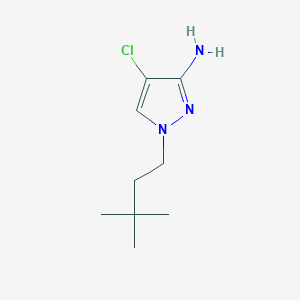
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![4-(2-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065731.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)
